molecular formula C18H14FNO B496965 N-(4-fluorobenzyl)-2-naphthamide

N-(4-fluorobenzyl)-2-naphthamide

Cat. No.: B496965
M. Wt: 279.3g/mol
InChI Key: FHWYLBUZUMSCAK-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl) amide derivatives are a class of compounds characterized by a benzylamine scaffold substituted with a fluorine atom at the para position, linked to diverse amide functionalities.

Properties

Molecular Formula

C18H14FNO

Molecular Weight

279.3g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]naphthalene-2-carboxamide

InChI

InChI=1S/C18H14FNO/c19-17-9-5-13(6-10-17)12-20-18(21)16-8-7-14-3-1-2-4-15(14)11-16/h1-11H,12H2,(H,20,21)

InChI Key

FHWYLBUZUMSCAK-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural and molecular differences among N-(4-fluorobenzyl) amide derivatives and their analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Backbone Biological Activity/Application Reference
N-(4-Fluorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide C₂₁H₁₈F₂N₃O₃ 410.39 Pyridazinyl acetamide, methoxy group Not explicitly stated (structural study)
N-(4-Fluorobenzyl)-2-methyl-1,4-dioxo-tetrahydrophthalazine-6-carboxamide C₁₈H₁₅FN₄O₃ 366.34 Tetrahydrophthalazine carboxamide Bioconjugation reagent for PET imaging
N-(4-Chlorobenzyl)-2-[1-oxo-4-phenylphthalazin-2-yl]acetamide C₂₃H₁₈ClN₃O₂ 403.90 Chlorobenzyl, phthalazine acetamide Not explicitly stated (commercial compound)
(R)-N-(4-Fluorobenzyl)-1-(1-naphthylethyl)piperidine-4-carboxamide C₂₆H₂₆FN₃O 415.51 Piperidine carboxamide, naphthyl group SARS-CoV-2 inhibition
N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide C₂₀H₁₇FN₂O₃ 352.36 Furan carboxamide, methoxyphenyl Antiviral (pan-enterovirus activity)
Key Observations:

Halogen Substitution :

  • Replacing fluorine with chlorine (e.g., 4-chlorobenzyl in ) increases molecular weight by ~35–37 g/mol and alters electronic properties. Chlorine’s larger atomic radius and lower electronegativity may enhance lipophilicity and binding to hydrophobic pockets.
  • Fluorine’s electron-withdrawing effect improves metabolic stability and bioavailability in 4-fluorobenzyl derivatives .

Piperidine carboxamides () and furan carboxamides () exhibit conformational flexibility, aiding in target engagement.

Functional Groups :

  • Methoxy groups (e.g., in ) improve solubility and hydrogen-bonding capacity, critical for antiviral activity .

Antiviral Activity
  • N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide ():

    • Derived from fluoxetine, this compound shows enhanced pan-enterovirus inhibition by targeting host PI4K-OSBP pathways.
    • The 4-methoxyphenyl group reduces cytotoxicity compared to parent compounds.
  • (R)-N-(4-Fluorobenzyl)-1-(1-naphthylethyl)piperidine-4-carboxamide ():

    • Exhibits SARS-CoV-2 inhibitory activity, likely through interaction with viral proteases or host receptors.
    • The naphthyl group enhances hydrophobic interactions, while the piperidine ring provides conformational diversity.
Imaging and Bioconjugation
  • N-(4-Fluorobenzyl)-2-methyl-1,4-dioxo-tetrahydrophthalazine-6-carboxamide (): Used as a luminol derivative in PET radiochemistry for cancer imaging. The tetrahydrophthalazine backbone facilitates chelation with radiometals.

SAR Highlights

Fluorine vs. Chlorine :

  • Fluorinated derivatives generally exhibit better metabolic stability and target selectivity, whereas chlorinated analogues may offer stronger hydrophobic binding .

Aromatic vs. Aliphatic Backbones :

  • Aromatic systems (pyridazine, phthalazine) enhance rigidity and target affinity, while aliphatic backbones (piperidine, furan) improve solubility and pharmacokinetics .

Methoxy Substitution :

  • Methoxy groups balance lipophilicity and solubility, critical for blood-brain barrier penetration in antiviral agents .

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